molecular formula C8H13ClN2O B12311513 (R)-5-(piperidin-3-yl)isoxazole hydrochloride

(R)-5-(piperidin-3-yl)isoxazole hydrochloride

Cat. No.: B12311513
M. Wt: 188.65 g/mol
InChI Key: SZANEXWCYNZDEE-OGFXRTJISA-N
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Description

®-5-(piperidin-3-yl)isoxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring attached to an isoxazole moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(piperidin-3-yl)isoxazole hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the piperidine group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. Subsequent steps involve the addition of the piperidine group through nucleophilic substitution reactions. The final product is then converted to its hydrochloride salt form to improve its handling and solubility .

Industrial Production Methods

Industrial production of ®-5-(piperidin-3-yl)isoxazole hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

®-5-(piperidin-3-yl)isoxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

®-5-(piperidin-3-yl)isoxazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5-(piperidin-3-yl)isoxazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-(piperidin-3-yl)isoxazole hydrochloride stands out due to its unique combination of the piperidine and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

5-[(3R)-piperidin-3-yl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H/t7-;/m1./s1

InChI Key

SZANEXWCYNZDEE-OGFXRTJISA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=NO2.Cl

Canonical SMILES

C1CC(CNC1)C2=CC=NO2.Cl

Origin of Product

United States

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